molecular formula C8H7ClO3 B1456575 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone CAS No. 39878-43-8

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone

Cat. No. B1456575
CAS RN: 39878-43-8
M. Wt: 186.59 g/mol
InChI Key: ASZDQGFVJIMRRQ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” is a derivative of 2-chloroacetophenone and contains a chlorine atom and a dihydroxyphenyl group . It is primarily used for research purposes and may have applications in the field of pharmaceuticals, biochemistry, and organic synthesis .


Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” is C8H7ClO3 . The molecular weight is 186.59 . The InChI code is 1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2 .


Physical And Chemical Properties Analysis

The physical form of “2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” is solid . It should be stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis of Complex Molecules

CDE serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds, demonstrating the versatility of this compound in organic synthesis. For instance, Moskvina et al. (2015) utilized a derivative of CDE in condensation reactions to produce heterocycles such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, highlighting its utility in generating biologically active molecules with potential pharmaceutical applications (Moskvina, Shilin, & Khilya, 2015).

Biological Applications

The compound has been explored for its biological relevance, particularly in antimicrobial studies. Sherekar et al. (2022) synthesized a derivative of CDE and evaluated its antimicrobial efficacy, indicating the potential of CDE derivatives as antimicrobial agents (Sherekar, Padole, & Kakade, 2022).

Biotransformation and Enantioselective Synthesis

Biotransformation studies have also been conducted to harness the chiral properties of CDE derivatives. Miao et al. (2019) described the biotransformation of a CDE analog by Acinetobacter sp. for the highly enantioselective synthesis of an antifungal agent's chiral intermediate, showcasing the potential of microbial biocatalysis in producing chiral intermediates for pharmaceuticals (Miao, Liu, He, & Wang, 2019).

Photocatalytic Applications

In materials science, derivatives of CDE have been investigated for their photocatalytic properties. Studies on the photocatalytic degradation of environmental pollutants using CDE derivatives highlight the compound's potential in environmental remediation and the development of photocatalytic materials (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).

Safety And Hazards

The safety information for “2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” indicates that it may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

As “2-Chloro-1-(3,5-dihydroxyphenyl)ethanone” is primarily used for research purposes, future directions would likely involve further exploration of its potential applications in pharmaceuticals, biochemistry, and organic synthesis .

properties

IUPAC Name

2-chloro-1-(3,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZDQGFVJIMRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720524
Record name 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone

CAS RN

39878-43-8
Record name 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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